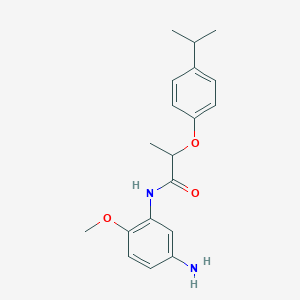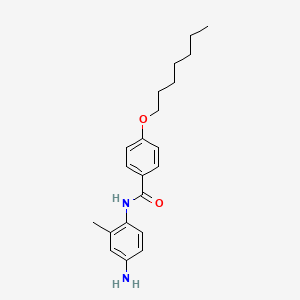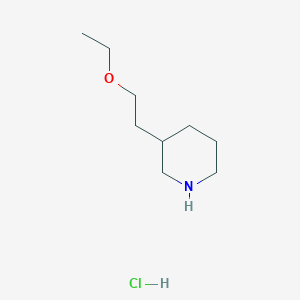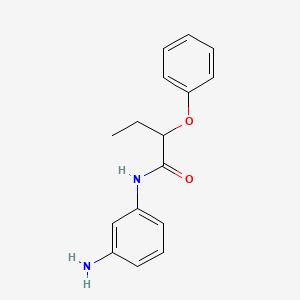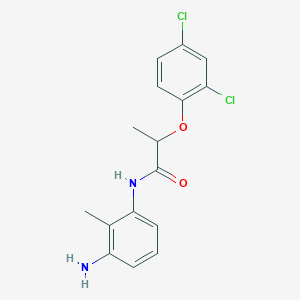![molecular formula C17H25N3O2 B1391321 1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone CAS No. 946714-68-7](/img/structure/B1391321.png)
1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone
Descripción general
Descripción
“1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone” is a chemical compound with the molecular formula C17H25N3O2 . It has a molecular weight of 303.40 . The IUPAC name for this compound is 1-acetyl-4-[4-(4-piperidinyloxy)phenyl]piperazine dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCCNC3 . This indicates that the molecule contains a piperazine ring attached to a phenyl ring through an ether linkage, and a piperidine ring attached to the phenyl ring through an oxygen atom. The piperazine ring is also attached to an acetyl group .Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : A study by Tomar, Bhattacharjee, Kamaluddin, and Kumar (2007) explored the synthesis of new chalcones by reacting 1-(4-piperazin-1-yl-phenyl)ethanone with various benzaldehydes. These compounds exhibited potential activity against Gram-positive bacteria, such as Staphylococcus aureus and Escherichia coli, with significant activity against Candida albicans (Tomar et al., 2007).
Anticancer Research
In vitro Antitumor Activity : A 2014 study by Yurttaş, Demirayak, Ilgın, and Atlı investigated 1,2,4-triazine derivatives bearing a piperazine amide moiety for potential anticancer activities. Some compounds showed promising antiproliferative effects against MCF-7 breast cancer cells (Yurttaş et al., 2014).
Synthesis and Antileukemic Activity : Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, Raghavan, and Rangappa (2012) synthesized novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl)piperidin‐1‐yl)ethanone derivatives, demonstrating significant antileukemic activity against human leukemic cell lines (Vinaya et al., 2012).
Antitumor Activity of Piperazine-Based Amino Alcohols : Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, and Oganesyan (2020) focused on the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, evaluating their effect on tumor DNA methylation (Hakobyan et al., 2020).
Synthesis and Characterization
Electrochemical Synthesis : Nematollahi and Amani (2011) developed an environmentally friendly electrochemical method for synthesizing phenylpiperazine derivatives, demonstrating the versatility of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in synthesis applications (Nematollahi & Amani, 2011).
Synthesis of Azole-Containing Piperazine Derivatives : Gan, Fang, and Zhou (2010) synthesized and investigated azole-containing piperazine derivatives, which exhibited moderate to significant antibacterial and antifungal activities, and some compounds showed impressive in vitro cytotoxic activities (Gan et al., 2010).
Computational and Structural Studies
- Conformational and Vibrational Studies : A computational assessment by Onawole, Al-Ahmadi, Mary, Panicker, Ullah, Armaković, Alsenoy, and Al‐Saadi (2017) focused on the biochemical properties and vibrational assignments of a synthesized arylpiperazine-based drug, providing insights into its possible molecular docking mechanism in the human GABA A receptor (Onawole et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-(4-piperidin-3-yloxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14(21)19-9-11-20(12-10-19)15-4-6-16(7-5-15)22-17-3-2-8-18-13-17/h4-7,17-18H,2-3,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPKGFBMGKOZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




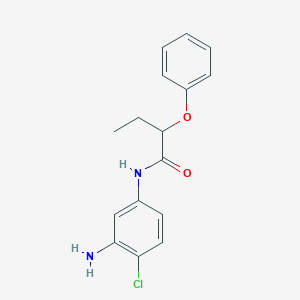
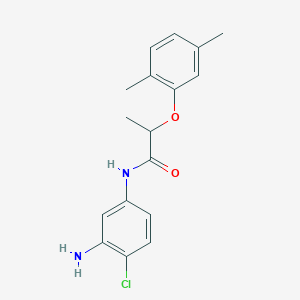
![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)
![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)
![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)
